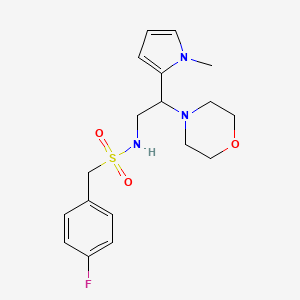

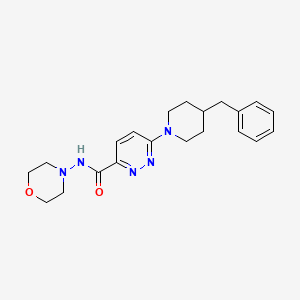

![molecular formula C7H10N6 B2606111 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine CAS No. 1251129-84-6](/img/structure/B2606111.png)

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine” is a derivative of 1,2,4-triazole . It has a molecular weight of 126.16 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structures of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, during the investigation of Ru complexes with 2- (N-methyl- 1H -1,2,4-triazol-5-yl)pyridine, it was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .科学的研究の応用

Environmental Science and Pollution Research

This compound has been used as a marker of 1,1-dimethylhydrazine exposure in plants . It forms at all contaminant concentrations in an extremely short period and has the highest intensity and reproducibility among the detected 1,1-dimethylhydrazine transformation products in plant tissues .

Crystallography

The crystal structure of this compound has been studied . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, which can guide its applications in various fields.

Medicinal Chemistry

1,2,3-triazoles, which are part of the structure of this compound, have been a source of inspiration for medicinal chemists due to their ability to bind with various enzymes through hydrogen bonding, rigidity, and stability .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They have been used in the development of new therapeutic agents due to their diverse biological activities.

Organic Synthesis

1,2,3-triazoles are also used in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . They can be used in the design and synthesis of new polymers with unique properties.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used for the construction of supramolecular architectures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is important in the development of targeted drug delivery systems and diagnostic tools.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGMTGWGVKSBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2606034.png)

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606035.png)

![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)

![3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2606044.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)

![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2606049.png)

![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)